(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide

Asymmetric Organocatalysis Ketone Reduction Thiourea Catalyst Comparison

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide (CAS 860994-49-6) is a chiral, bifunctional organocatalyst belonging to the thiourea-amine class. It features a primary amine group transposed on a cyclohexane scaffold, a thiourea hydrogen-bond donor, and a sterically encumbered tert-leucine amide side chain.

Molecular Formula C14H28N4OS
Molecular Weight 300.47 g/mol
Cat. No. B12963004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide
Molecular FormulaC14H28N4OS
Molecular Weight300.47 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N
InChIInChI=1S/C14H28N4OS/c1-14(2,3)11(12(19)16-4)18-13(20)17-10-8-6-5-7-9(10)15/h9-11H,5-8,15H2,1-4H3,(H,16,19)(H2,17,18,20)/t9-,10-,11-/m1/s1
InChIKeyUZZFPTCWBKWFKF-GMTAPVOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide (CAS 860994-49-6): A Primary Amine Bifunctional Thiourea Organocatalyst


(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide (CAS 860994-49-6) is a chiral, bifunctional organocatalyst belonging to the thiourea-amine class. It features a primary amine group transposed on a cyclohexane scaffold, a thiourea hydrogen-bond donor, and a sterically encumbered tert-leucine amide side chain . This structural combination enables dual activation modes: the thiourea moiety engages electrophiles via double hydrogen-bonding, while the primary amine is capable of enamine/iminium ion formation with carbonyl substrates, a pathway inaccessible to tertiary amine analogs [1]. Commercial availability is typically at 97% purity with batch-specific QC (NMR, HPLC, GC) documentation, and the recommended storage condition is under inert atmosphere at 2-8°C .

Why Generic Substitution of (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide with a Tertiary Amine Thiourea Catalyst Would Compromise Synthetic Applicability


Substituting the primary amine in this catalyst with a tertiary amine (e.g., the dimethylamino analog CAS 860994-50-9) alters the catalytic activation mechanism entirely . Primary amine-thioureas catalyze reactions through covalent enamine or iminium ion intermediates with carbonyl substrates, enabling transformations such as Michael additions of ketones to nitroolefins that tertiary amine-thioureas cannot perform via the same pathway [1]. Conversely, tertiary amine-thioureas excel in reactions where general base catalysis or sole hydrogen-bond activation is adequate. This mechanistic divergence makes direct interchange impossible if the target reaction requires enamine-based activation. Experimental evidence confirms that primary amine-thiourea catalysts show poor performance (25% yield, 20% ee) in reactions optimized for secondary amine-thioureas, and vice versa [2]. Therefore, procurement must be guided by the specific catalytic activation mode required for the intended synthetic transformation.

Quantitative Evidence Guide for (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide: Head-to-Head Comparisons and Class-Level Differentiation Data


Primary vs. Secondary Amine Catalyst Performance in Asymmetric Ketone Reduction (Li, Falck 2010)

In a direct head-to-head comparison using a tert-leucine-derived scaffold, primary amine catalyst C (structurally analogous to CAS 860994-49-6) was tested against secondary amine catalyst D in the enantioselective reduction of acetophenone with catecholborane. Primary amine catalyst C delivered only 25% yield and 20% ee, whereas secondary amine catalyst D achieved 88% yield and 98% ee under identical conditions (catecholborane 1.6 equiv, toluene, -46°C to -78°C, 10 mol% catalyst, 24 h) [1]. This negative result for the primary amine variant confirms its unsuitability for hydride-transfer reductions and highlights that primary amine-thiourea catalysts require enamine-based activation pathways for effective catalysis [2].

Asymmetric Organocatalysis Ketone Reduction Thiourea Catalyst Comparison

Enamine Activation Capability: Mechanistic Differentiation from Tertiary Amine Thiourea Analogs

Primary amine-thiourea catalysts, including the tert-leucine-cyclohexane scaffold represented by CAS 860994-49-6, uniquely enable enamine-based activation of ketone and aldehyde substrates through covalent intermediate formation [1]. The dimethylamino analog (CAS 860994-50-9) lacks the requisite N-H bond for imine/enamine formation and is restricted to non-covalent general base or hydrogen-bond activation. This mechanistic divergence is well-established: review of primary amine-thiourea literature documents their superior performance (up to 99% ee, 82-99% yield) in Michael additions of ketones to nitroolefins, a transformation for which tertiary amine-thioureas are comparatively ineffective or inactive [2]. The primary amine group also permits subsequent catalyst immobilization or bioconjugation that is chemically inaccessible to the tertiary analog.

Enamine Catalysis Iminium Ion Formation Primary Amine Organocatalysis

Tert-Leucine Scaffold Stereochemical Differentiation vs. Simple Cyclohexane Thiourea Catalysts

The tert-leucine amide pendant in CAS 860994-49-6 provides steric bulk that is absent in simpler thiourea catalysts such as N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 860994-58-7) . In the Puglisi, Benaglia et al. (2009) study of tert-leucine-derived bifunctional thiourea-amine catalysts, the catalytic behavior of a family of these compounds was evaluated in the model Michael addition of acetylacetone to β-nitrostyrene, achieving enantioselectivities of up to 85% ee. The same catalysts were applied to 1,3-diketone additions to N-Cbz imines (up to 61% ee) and diethyl malonate additions (up to 71% ee), demonstrating the stereochemical influence of the tert-leucine scaffold . The combination of the rigid trans-1,2-diaminocyclohexane core with the sterically demanding tert-leucine amide creates a well-defined chiral pocket for substrate discrimination.

Chiral Scaffold Engineering Tert-Leucine Amide Asymmetric Induction Optimization

Primary Amine Handle for Catalyst Immobilization and Heterogenization

The free primary amine in CAS 860994-49-6 serves as a chemical handle for covalent immobilization onto solid supports, polymer resins, or silica surfaces—a derivatization that is sterically and electronically inaccessible to the dimethylamino analog (CAS 860994-50-9) without prior deprotection chemistry . This feature is strategically important for process chemistry applications requiring catalyst recovery and recycling. While immobilization studies on this exact scaffold are not reported, fluorous-tagged primary amine-thioureas based on analogous scaffolds have been synthesized and evaluated, demonstrating that primary amine derivatization enables recovery strategies while preserving catalytic activity, albeit with some structural modification issues (imine-derivative formation) that are specific to primary amine-thiourea catalysts [1]. This contrasts with tertiary amine-thioureas, which lack a reactive amine proton and cannot be immobilized via the same amide- or urea-forming conjugation chemistry.

Catalyst Immobilization Solid-Supported Organocatalysis Catalyst Recovery and Reuse

Best Research and Industrial Application Scenarios for (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide (CAS 860994-49-6)


Enamine-Mediated Asymmetric Michael Additions of Ketones to Nitroalkenes

This is the primary application domain for primary amine-thiourea catalysts. CAS 860994-49-6 is mechanistically suited for the enantioselective Michael addition of ketones to nitroolefins, where the primary amine condenses with the ketone to form a chiral enamine intermediate that attacks the thiourea-bound nitroalkene. Tertiary amine thiourea catalysts cannot access this enamine pathway and are therefore ineffective for this transformation class [1]. Procurement is indicated for synthetic groups targeting γ-nitroketone intermediates for pharmaceutical synthesis.

Catalyst Scaffold for Covalent Immobilization in Continuous Flow Reactors

The free primary amine group enables covalent tethering to solid supports (silica, polystyrene, or magnetic nanoparticles) via standard amide or urea bond formation. This creates heterogeneous catalyst systems suitable for packed-bed continuous flow reactors, enabling catalyst recovery and reuse. The dimethylamino analog (CAS 860994-50-9) lacks this reactive handle, making CAS 860994-49-6 the preferred procurement choice for immobilization studies . Process chemistry groups developing scalable flow processes should prioritize this catalyst.

Structure-Activity Relationship (SAR) Studies in Bifunctional Thiourea Organocatalysis

CAS 860994-49-6 serves as the primary amine reference compound within a series of tert-leucine-derived thiourea catalysts that differ only in amine substitution (primary, secondary N-benzyl, secondary N-isobutyl, tertiary dimethylamino). Procurement of this compound alongside its analogs enables systematic SAR studies to probe the effect of amine substitution on catalytic activity and enantioselectivity across different reaction classes. The Li, Falck (2010) study demonstrates that catalyst performance is highly dependent on the specific reaction type, with primary amine catalyst C showing poor results in hydride reduction but potentially superior performance in enamine-mediated transformations [2].

Enantioselective Nucleophilic Addition to Imines (Aza-Henry and Mannich Reactions)

Tert-leucine-derived primary amine-thiourea catalysts have been evaluated for stereoselective nucleophilic additions to imines, including acetylacetone and diethyl malonate additions to N-Cbz imines (up to 71% ee) . The sterically demanding tert-leucine amide side chain creates a chiral environment that discriminates between prochiral faces of the imine electrophile. Procurement of CAS 860994-49-6 is appropriate for groups developing new asymmetric Mannich or aza-Henry methodologies requiring primary amine-thiourea bifunctional catalysis.

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